molecular formula C14H21N B13531196 1-Phenethylcyclohexanamine

1-Phenethylcyclohexanamine

Cat. No.: B13531196
M. Wt: 203.32 g/mol
InChI Key: DJBIHDGQDKHFKB-UHFFFAOYSA-N
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Description

1-Phenethylcyclohexanamine (CAS 91524-52-6) is a cyclohexanamine derivative featuring a phenethyl (C₆H₅-CH₂-CH₂-) substituent on the amine group. It is commonly utilized in chemical research, often in its hydrochloride salt form for enhanced stability . Structurally, it combines the cyclohexane ring's conformational flexibility with the aromatic phenethyl group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(2-phenylethyl)cyclohexan-1-amine

InChI

InChI=1S/C14H21N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2

InChI Key

DJBIHDGQDKHFKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethylcyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired amine .

Industrial Production Methods: Industrial production of 1-Phenethylcyclohexanamine often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenethylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenethylcyclohexanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on neurotransmission and neuropharmacology.

    Medicine: Research explores its potential as a therapeutic agent for neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-Phenethylcyclohexanamine involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly by affecting the release and reuptake of neurotransmitters such as dopamine and serotonin. This modulation can influence neuronal signaling pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 1-Phenethylcyclohexanamine, highlighting substituent variations and their implications:

Compound Name Substituent Molecular Formula CAS Number Key Characteristics
1-Phenethylcyclohexanamine Phenethyl C₁₄H₂₁N 91524-52-6 Hydrochloride form used in research; aromatic group may enhance lipophilicity .
N-Methyl-1-phenylcyclohexanamine Methyl, Phenyl C₁₃H₁₉N 2201-16-3 Methyl substitution reduces steric hindrance; phenyl group increases rigidity .
N-Benzylcyclohexanamine Benzyl C₁₃H₁₉N 16350-96-2 ≥98% purity; stable at -20°C; no known hazards reported .
trans-2-Methylcyclohexanamine Methyl (trans) C₇H₁₅N 931-10-2 Requires stringent safety protocols due to inhalation/skin exposure risks .
N-Ethyl-1-phenylcyclohexanamine Ethyl, Phenyl C₁₄H₂₁N 2201-15-2 Ethyl group may alter metabolic stability compared to methyl analogues .
Key Observations:

Physicochemical Properties

  • Aromatic vs. Alkyl Substituents : Phenyl- or benzyl-substituted derivatives (e.g., 1-Phenethylcyclohexanamine, N-Benzylcyclohexanamine) are likely more lipophilic than alkyl-substituted analogues (e.g., trans-2-Methylcyclohexanamine), affecting their pharmacokinetic profiles .
  • Salt Forms : Hydrochloride salts (e.g., 1-Phenethylcyclohexanamine hydrochloride) improve stability and solubility for laboratory handling .

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